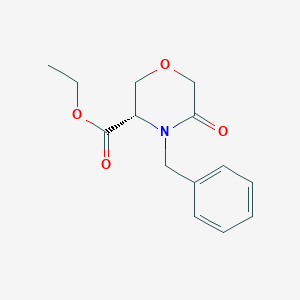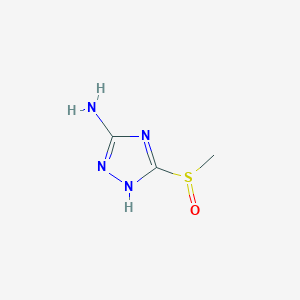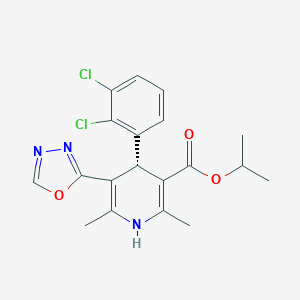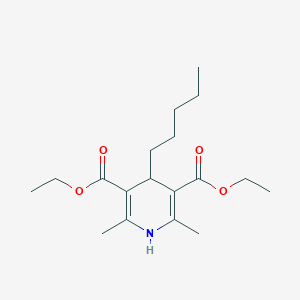
1,3-Bis(tert-butylperoxyisopropyl)benzene
Overview
Description
1,3-Bis(tert-butylperoxyisopropyl)benzene is an organic peroxide compound primarily used as a cross-linking agent in the polymer and elastomer industries. It is known for its high thermal stability and efficiency in initiating polymerization reactions . The compound is a white crystalline solid with a molecular formula of C20H34O4 and a molecular weight of 338.48 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Bis(tert-butylperoxyisopropyl)benzene can be synthesized through a condensation dehydration reaction. The process involves using di-(2-hydroxyisopropyl)benzene and tert-butyl hydrogen peroxide as raw materials, with perchloric acid as a catalyst and toluene as a solvent . The reaction is performed under negative pressure conditions to reduce the loss of tert-butyl hydrogen peroxide and improve the conversion rate of raw materials .
Industrial Production Methods: In industrial settings, the production of this compound involves adding low-concentration tert-butyl hydroperoxide to a reaction vessel, followed by the addition of sodium carbonate and sodium sulfate for purification . The purified reactant is then mixed with diisopropylbenzene alcohol and a strong oxidizing catalyst, such as sulfuric acid, under controlled temperature and pressure conditions . The resulting product is washed with deionized water and sodium hydroxide solution to obtain a high-purity final product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Bis(tert-butylperoxyisopropyl)benzene primarily undergoes decomposition reactions, where it breaks down into free radicals that initiate polymerization . It can also participate in oxidation reactions due to the presence of peroxide groups .
Common Reagents and Conditions: The decomposition of this compound typically occurs under thermal conditions, often at elevated temperatures . Common reagents used in these reactions include various solvents and catalysts that facilitate the breakdown of the peroxide bonds .
Major Products Formed: The major products formed from the decomposition of this compound are free radicals, which then initiate the polymerization of monomers to form polymers . The specific products depend on the monomers used in the polymerization process .
Scientific Research Applications
1,3-Bis(tert-butylperoxyisopropyl)benzene has a wide range of applications in scientific research and industry. It is commonly used as a cross-linking agent in the production of polymers and elastomers, such as polyethylene, ethylene-propylene diene rubber, and silicone rubber . The compound is also used in the synthesis of chlorinated polyethylene and ethylene-vinyl acetate copolymers .
In addition to its industrial applications, this compound is used in research settings to study the mechanisms of polymerization and the effects of cross-linking on material properties . Its high thermal stability makes it an ideal candidate for experiments involving high-temperature reactions .
Mechanism of Action
The primary mechanism of action of 1,3-Bis(tert-butylperoxyisopropyl)benzene involves the decomposition of its peroxide bonds to form free radicals . These free radicals then initiate the polymerization of monomers by breaking the double bonds in the monomer molecules, leading to the formation of long polymer chains . The compound’s high thermal stability ensures that it decomposes at a controlled rate, providing a steady supply of free radicals for the polymerization process .
Comparison with Similar Compounds
1,3-Bis(tert-butylperoxyisopropyl)benzene is often compared to other organic peroxides, such as dicumyl peroxide and benzoyl peroxide . While all these compounds serve as initiators for polymerization reactions, this compound is unique in its high thermal stability and efficiency . It decomposes at higher temperatures compared to dicumyl peroxide, making it suitable for high-temperature applications . Additionally, it produces fewer volatile by-products, reducing the risk of unwanted side reactions .
List of Similar Compounds:- Dicumyl peroxide
- Benzoyl peroxide
- tert-Butyl peroxybenzoate
- tert-Butyl hydroperoxide
Properties
IUPAC Name |
1,3-bis(2-tert-butylperoxypropan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O4/c1-17(2,3)21-23-19(7,8)15-12-11-13-16(14-15)20(9,10)24-22-18(4,5)6/h11-14H,1-10H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRWPVTUQDJKCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OOC(C)(C)C1=CC(=CC=C1)C(C)(C)OOC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862872 | |
| Record name | 1,1'-[1,3-Phenylenebis(1-methylethylidene)]bis[2-(1,1-dimethylethyl) peroxide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2212-81-9 | |
| Record name | 1,3-Bis(tert-butylperoxyisopropyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-81-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,3-Phenylenebis(1-methylethylidene))bis(tert-butyl) peroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212819 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-[1,3-Phenylenebis(1-methylethylidene)]bis[2-(1,1-dimethylethyl) peroxide] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,3-phenylenebis(1-methylethylidene)]bis[tert-butyl] peroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B35415.png)
